

Spectroscopic Profile of 2-(2-Fluorophenoxy)-3-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Fluorophenoxy)-3-nitropyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-(2-Fluorophenoxy)-3-nitropyridine**. Due to the limited availability of a complete, experimentally verified dataset for this specific molecule in public literature, this document combines predicted data with experimental data from closely related analogs to offer a foundational understanding of its spectroscopic characteristics. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-(2-Fluorophenoxy)-3-nitropyridine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Nuclear Magnetic Resonance (NMR) Data

Precise experimental NMR data for **2-(2-Fluorophenoxy)-3-nitropyridine** is not readily available. The chemical shifts provided below are estimations based on the analysis of similar structures, such as 2-phenoxy-3-nitropyridine and various fluorinated aromatic compounds.

¹H NMR (Proton NMR)

Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment
8.45 - 8.35	dd	H-6 (Pyridine)
8.30 - 8.20	dd	H-4 (Pyridine)
7.50 - 7.20	m	H-3', H-4', H-5', H-6' (Fluorophenyl)
7.15 - 7.05	dd	H-5 (Pyridine)

 ^{13}C NMR (Carbon-13 NMR)

Predicted Chemical Shift (δ , ppm)	Assignment
160 - 155 (d, ^1JCF)	C-2' (Fluorophenyl)
155 - 150	C-2 (Pyridine)
150 - 145	C-6 (Pyridine)
140 - 135	C-4 (Pyridine)
135 - 130	C-3 (Pyridine)
130 - 125	C-4' (Fluorophenyl)
125 - 120	C-6' (Fluorophenyl)
120 - 115 (d, ^2JCF)	C-1' (Fluorophenyl)
118 - 115	C-5 (Pyridine)
117 - 114 (d, ^2JCF)	C-3' (Fluorophenyl)
115 - 110	C-5' (Fluorophenyl)

Note: 'd' denotes a doublet due to fluorine-carbon coupling. J values are not provided but are expected for ortho (^1JCF) and meta (^2JCF) couplings.

Table 2: Infrared (IR) Spectroscopy Data

The expected IR absorption peaks are based on the characteristic vibrational frequencies of the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	C-H stretching (Aromatic)
1600 - 1570	Strong	C=C stretching (Aromatic rings)
1540 - 1510	Strong	Asymmetric N-O stretching (Nitro group)
1360 - 1330	Strong	Symmetric N-O stretching (Nitro group)
1280 - 1240	Strong	C-O-C stretching (Aryl ether)
1250 - 1150	Strong	C-F stretching

Table 3: Mass Spectrometry (MS) Data

The mass spectrometry data is based on predicted values for the protonated molecule and other common adducts.

m/z (Mass-to-Charge Ratio)	Ion Type
235.0513	[M+H] ⁺
257.0333	[M+Na] ⁺
252.0779	[M+NH ₄] ⁺
233.0368	[M-H] ⁻

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These are based on standard laboratory procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2-(2-Fluorophenoxy)-3-nitropyridine** is dissolved in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, is utilized.
- ¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard one-pulse sequence. The spectral width is set to cover a chemical shift range of 0-10 ppm.
- ¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon (unless coupled to fluorine). A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation: The sample can be prepared using one of the following methods:
 - KBr Pellet: A small amount of the solid sample is intimately mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal of the spectrometer.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition: The spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹.

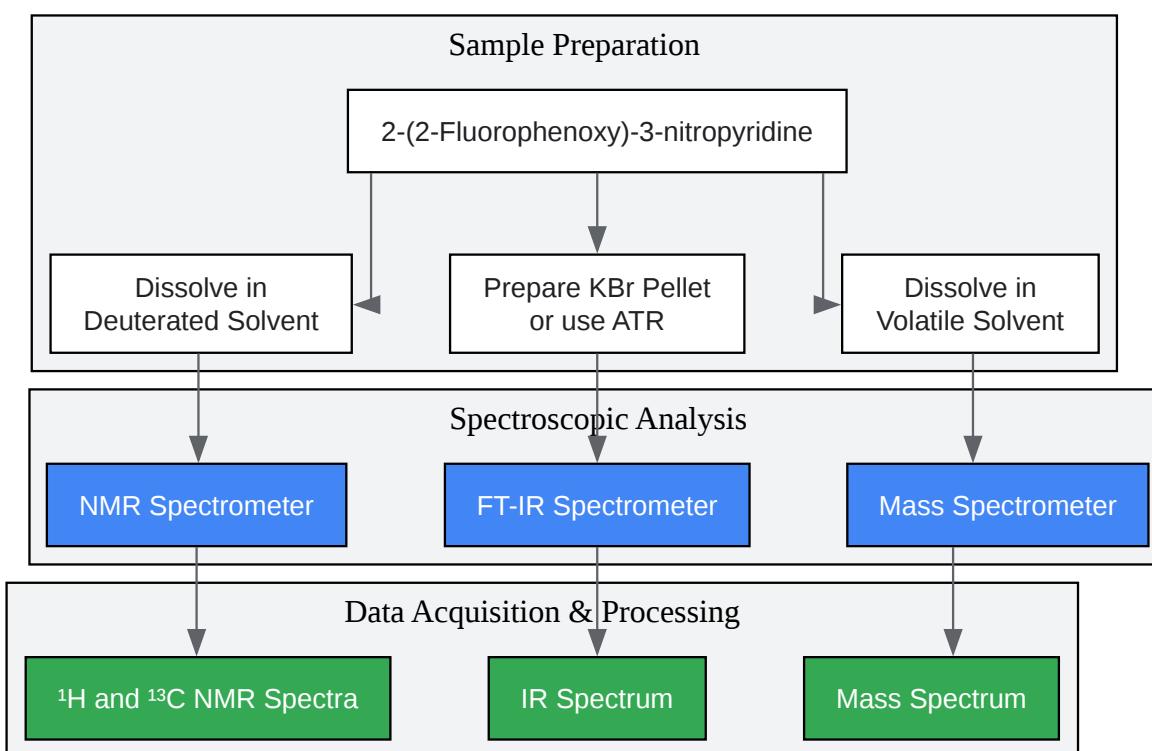
Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is employed.
- Ionization: Electrospray ionization (ESI) is a suitable method for this compound, used in both positive and negative ion modes to observe different adducts.
- Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-(2-Fluorophenoxy)-3-nitropyridine**.



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Caption: Workflow for Spectroscopic Analysis.

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